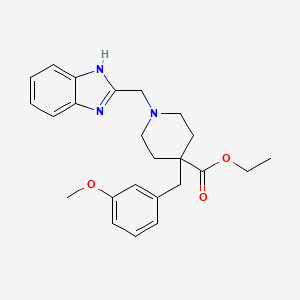![molecular formula C21H25N3O2 B4260325 N-cyclopropyl-2-[4-(1-morpholin-4-ylethyl)phenyl]isonicotinamide](/img/structure/B4260325.png)
N-cyclopropyl-2-[4-(1-morpholin-4-ylethyl)phenyl]isonicotinamide
Overview
Description
N-cyclopropyl-2-[4-(1-morpholin-4-ylethyl)phenyl]isonicotinamide (abbreviated as CPI) is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of isonicotinamide derivatives and has been studied extensively for its ability to modulate various biological processes.
Mechanism of Action
N-cyclopropyl-2-[4-(1-morpholin-4-ylethyl)phenyl]isonicotinamide exerts its biological effects by binding to the active site of HDACs and sirtuins, thereby inhibiting their activity. This leads to alterations in gene expression and other cellular processes, which can have downstream effects on various physiological functions.
Biochemical and Physiological Effects:
Studies have shown that N-cyclopropyl-2-[4-(1-morpholin-4-ylethyl)phenyl]isonicotinamide can modulate various biological processes, including cell proliferation, differentiation, and apoptosis. It has also been shown to have anti-inflammatory and neuroprotective effects. Additionally, N-cyclopropyl-2-[4-(1-morpholin-4-ylethyl)phenyl]isonicotinamide has been studied for its potential applications in cancer therapy, as it can induce cell cycle arrest and apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-cyclopropyl-2-[4-(1-morpholin-4-ylethyl)phenyl]isonicotinamide in scientific research is its high specificity for HDACs and sirtuins, which allows for targeted modulation of these enzymes. Additionally, N-cyclopropyl-2-[4-(1-morpholin-4-ylethyl)phenyl]isonicotinamide has been shown to have low toxicity and good bioavailability, making it a promising candidate for in vivo studies. However, one limitation of using N-cyclopropyl-2-[4-(1-morpholin-4-ylethyl)phenyl]isonicotinamide is its relatively high cost, which may limit its widespread use in research.
Future Directions
There are several potential future directions for research involving N-cyclopropyl-2-[4-(1-morpholin-4-ylethyl)phenyl]isonicotinamide. One area of interest is its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to elucidate the precise mechanisms underlying N-cyclopropyl-2-[4-(1-morpholin-4-ylethyl)phenyl]isonicotinamide's effects on various biological processes. Finally, the development of more cost-effective synthesis methods for N-cyclopropyl-2-[4-(1-morpholin-4-ylethyl)phenyl]isonicotinamide could increase its accessibility for scientific research.
Scientific Research Applications
N-cyclopropyl-2-[4-(1-morpholin-4-ylethyl)phenyl]isonicotinamide has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its ability to inhibit the activity of certain enzymes, such as histone deacetylases (HDACs) and sirtuins. These enzymes play important roles in various biological processes, including gene expression, DNA repair, and cell cycle regulation.
properties
IUPAC Name |
N-cyclopropyl-2-[4-(1-morpholin-4-ylethyl)phenyl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c1-15(24-10-12-26-13-11-24)16-2-4-17(5-3-16)20-14-18(8-9-22-20)21(25)23-19-6-7-19/h2-5,8-9,14-15,19H,6-7,10-13H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYRCKOPSHGSUTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=NC=CC(=C2)C(=O)NC3CC3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,5-dimethyl-4-{[methyl(quinolin-5-ylmethyl)amino]methyl}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B4260245.png)
![1-benzyl-3-[2-(4-hydroxy-1-piperidinyl)-2-oxoethyl]-2-methyl-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B4260252.png)
![2-methyl-4-[4-({methyl[1-methyl-2-(4-methylpyridin-2-yl)ethyl]amino}methyl)phenyl]but-3-yn-2-ol](/img/structure/B4260255.png)

![2-(1H-benzimidazol-1-ylmethyl)-N-[2,2,2-trifluoro-1-(2-furyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B4260268.png)

![N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(1H-indazol-3-yl)acetamide](/img/structure/B4260295.png)
![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-[2-(4-pyridinyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B4260299.png)
![N-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-3-(1H-imidazol-1-yl)-N-(pyridin-3-ylmethyl)propan-1-amine](/img/structure/B4260309.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-(3-fluorobenzyl)benzamide](/img/structure/B4260333.png)
![2-{3-[1-(4,4,4-trifluorobutyl)-1H-pyrazol-3-yl]phenyl}pyridine](/img/structure/B4260341.png)
![4-(3-{[3-(2-methoxyphenoxy)azetidin-1-yl]carbonyl}phenyl)-2-methylbut-3-yn-2-ol](/img/structure/B4260347.png)
![2-[(2,3-difluorophenoxy)methyl]-N-methyl-N-[(3-methyl-4-pyridinyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4260350.png)
![4-(3-chlorophenoxy)-1-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B4260352.png)